amino}methyl)-N-ethylpyridin-2-amine CAS No. 1481356-10-8](/img/structure/B2843098.png)
4-({[(4-bromothiophen-2-yl)methyl](methyl)amino}methyl)-N-ethylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-({(4-bromothiophen-2-yl)methylamino}methyl)-N-ethylpyridin-2-amine” is a chemical compound with the CAS number 1481356-10-8 . It has a molecular weight of 340.28 and a molecular formula of C14H18BrN3S .
Molecular Structure Analysis
The compound contains a total of 33 bonds, including 19 non-H bonds, 11 multiple bonds, 4 rotatable bonds, and 11 aromatic bonds . It also contains 1 five-membered ring (thiophene), 1 six-membered ring (pyridine), 1 primary aromatic amine, and 1 tertiary aliphatic amine .Physical And Chemical Properties Analysis
The compound has a molecular weight of 340.28 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Scientific Research Applications
Palladium-Catalyzed Hydrolysis and Imine Formation
One study discusses the role of pyridine nitrogen in palladium-catalyzed imine hydrolysis using similar pyridine derivatives. This research illustrates the utility of pyridine-based compounds in facilitating the synthesis of complex organic molecules through transition metal-catalyzed reactions, demonstrating their potential in organic synthesis and drug development (Gulraiz Ahmad et al., 2019).
Amination Reactions
Another application is highlighted in the amination of aryl halides using copper catalysis, where bromopyridine derivatives are converted into aminopyridine compounds. This process emphasizes the role of pyridine-based chemicals in constructing nitrogen-containing molecules, which are prevalent in pharmaceuticals, agrochemicals, and dyes (F. Lang et al., 2001).
Copper(I)-Catalyzed Amination
The copper(I)-catalyzed amination of halogenopyridines with polyamines, aimed at synthesizing N,N'-diheteroaryl derivatives, showcases the use of pyridine compounds in creating complex molecular architectures. Such reactions are crucial for developing new materials and biologically active molecules (M. Anokhin et al., 2015).
Intercalation into Inorganic Materials
Research on the intercalation behavior of aromatic amines into α-titanium hydrogen phosphate indicates the potential of pyridine derivatives in modifying the properties of inorganic materials. Such interactions can lead to the development of hybrid materials with tailored electrical, optical, or catalytic properties (L. M. Nunes & C. Airoldi, 1999).
Novel Derivatives for Neurological Applications
The development of novel 4-aminopyridine derivatives as potential treatments for neurological injuries and diseases exemplifies the biomedical applications of pyridine compounds. These derivatives are investigated for their ability to restore function in injured spinal cord tissue, highlighting the significance of chemical modifications to enhance therapeutic efficacy (Daniel T. Smith et al., 2005).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds, such as 4-arylpolyhydroquinoline derivatives, have been found to possess several types of pharmacological properties such as anticancer, anticoagulant, spasmolytic, and antibacterial activity .
Mode of Action
The specific interactions and resulting changes would depend on the nature of the target and the structure of the compound .
Biochemical Pathways
Given the pharmacological properties of similar compounds, it can be inferred that the compound may affect pathways related to cell growth (anticancer), blood coagulation (anticoagulant), muscle contraction (spasmolytic), and bacterial growth (antibacterial) .
Result of Action
Based on the pharmacological properties of similar compounds, it can be inferred that the compound may have effects such as inhibiting cell growth (anticancer), preventing blood coagulation (anticoagulant), relaxing muscles (spasmolytic), and killing bacteria (antibacterial) .
properties
IUPAC Name |
4-[[(4-bromothiophen-2-yl)methyl-methylamino]methyl]-N-ethylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3S/c1-3-16-14-6-11(4-5-17-14)8-18(2)9-13-7-12(15)10-19-13/h4-7,10H,3,8-9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBSDBLMGYJDMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=CC(=C1)CN(C)CC2=CC(=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[(4-bromothiophen-2-yl)methyl](methyl)amino}methyl)-N-ethylpyridin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(3-morpholinopropyl)furan-3-carboxamide hydrochloride](/img/structure/B2843015.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2843016.png)
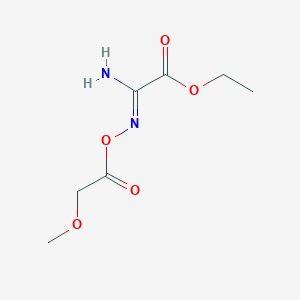
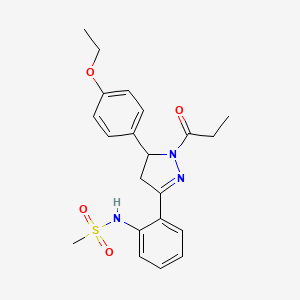
![2-{[1,1'-biphenyl]-4-yl}-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]acetamide](/img/structure/B2843023.png)
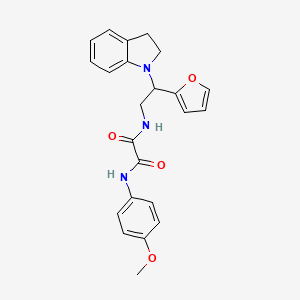
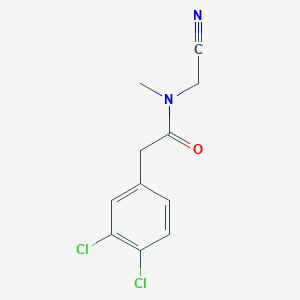

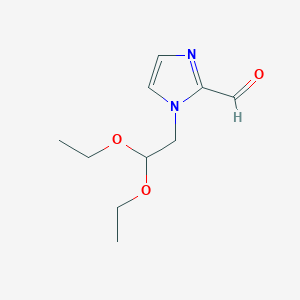

![1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine](/img/structure/B2843034.png)
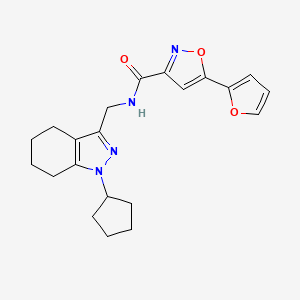
![3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2843037.png)
![2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2843039.png)